molecular formula C19H22N6O2 B3013718 (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705103-66-7

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B3013718
CAS No.: 1705103-66-7
M. Wt: 366.425
InChI Key: LPDBJYLOTWIERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a triazole ring, an oxadiazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Synthesis of the Oxadiazole Ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative.

    Piperidine Ring Formation: The piperidine ring can be introduced via reductive amination or other suitable methods.

    Coupling Reactions: The final step involves coupling the triazole, oxadiazole, and piperidine moieties using appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent control of reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

(1-methyl-1H-1,2,3-triazol-4-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone: can be compared with other compounds containing triazole and oxadiazole rings:

    (1H-1,2,3-triazol-4-yl)methanol: A simpler triazole derivative with different biological activities.

    (3-(o-tolyl)-1,2,4-oxadiazole): An oxadiazole derivative with potential antimicrobial properties.

    (1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyridin-2-yl)piperidin-1-yl)methanone: A structurally similar compound with a pyridine ring instead of an oxadiazole ring, which may exhibit different biological activities.

The uniqueness of This compound lies in its specific combination of functional groups, which can lead to unique biological activities and applications.

Properties

IUPAC Name

[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-13-6-3-4-8-15(13)18-20-17(27-22-18)10-14-7-5-9-25(11-14)19(26)16-12-24(2)23-21-16/h3-4,6,8,12,14H,5,7,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDBJYLOTWIERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CN(N=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.